molecular formula C15H22ClNO3 B4976908 4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine

4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine

Cat. No.: B4976908
M. Wt: 299.79 g/mol
InChI Key: AWMXVEVFZROSKX-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 2-(2-chloro-4-methylphenoxy)ethoxy group

Preparation Methods

The synthesis of 4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylphenol and morpholine.

    Etherification: The 2-chloro-4-methylphenol undergoes etherification with ethylene oxide to form 2-(2-chloro-4-methylphenoxy)ethanol.

    Substitution Reaction: The 2-(2-chloro-4-methylphenoxy)ethanol is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

4-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]morpholine can be compared with other similar compounds, such as:

    1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: This compound has a similar structure but differs in the substitution pattern on the phenoxy group.

    4-(2-Chloroethyl)morpholine hydrochloride: This compound has a similar morpholine ring but differs in the substituents attached to it.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3/c1-13-2-3-15(14(16)12-13)20-11-10-19-9-6-17-4-7-18-8-5-17/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMXVEVFZROSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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